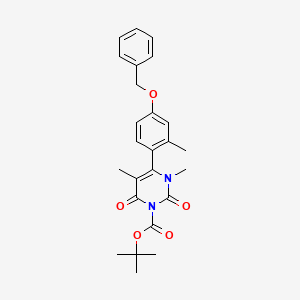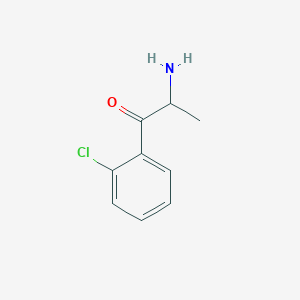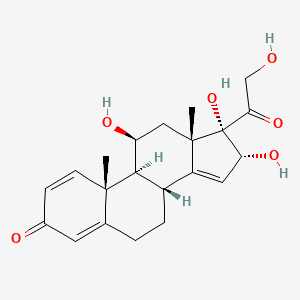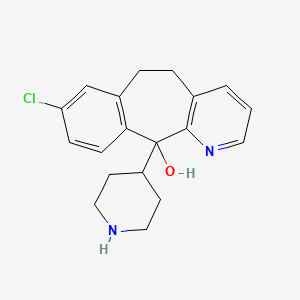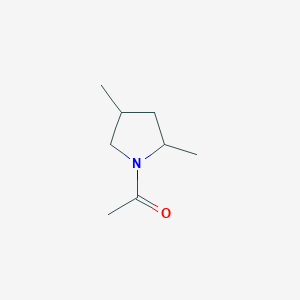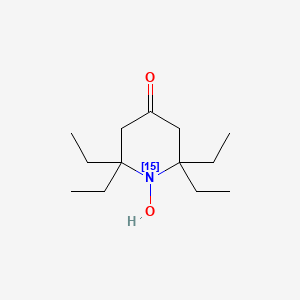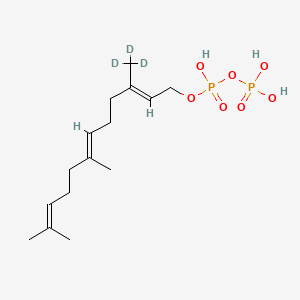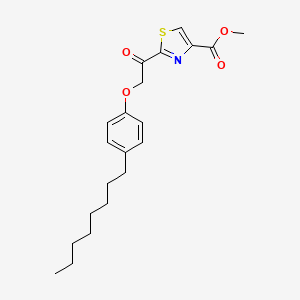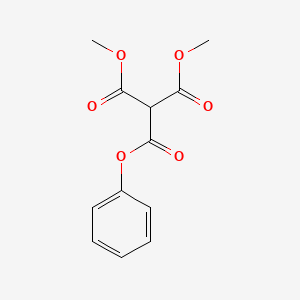
1,1-Dimethyl 1-phenyl methanetricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl 1-phenyl methanetricarboxylate is an organic compound with the molecular formula C12H12O6. It is a derivative of tartronic acids and is known for its role as an intermediate in various chemical syntheses. This compound is characterized by its white solid appearance and its solubility in solvents like dichloromethane and ethyl acetate.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl 1-phenyl methanetricarboxylate can be synthesized through the esterification of 1,1-dimethylmethanetricarboxylic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
化学反应分析
Types of Reactions
1,1-Dimethyl 1-phenyl methanetricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mesoxalic acid, a type of hydroxydicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Mesoxalic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1,1-Dimethyl 1-phenyl methanetricarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dimethyl 1-phenyl methanetricarboxylate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of mesoxalic acid. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions. The phenyl group can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile .
相似化合物的比较
Similar Compounds
Dimethyl 2-Hydroxymalonate: Another derivative of tartronic acids used in chemical synthesis.
Mesoxalic Acid: A product of the oxidation of 1,1-Dimethyl 1-phenyl methanetricarboxylate.
Tartronic Acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its role as an intermediate in the synthesis of other compounds highlights its versatility and importance in organic chemistry.
属性
分子式 |
C12H12O6 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC 名称 |
dimethyl phenyl methanetricarboxylate |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)9(11(14)17-2)12(15)18-8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI 键 |
NVMWZSWGJNKAJG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(=O)OC)C(=O)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


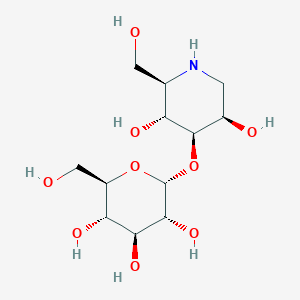
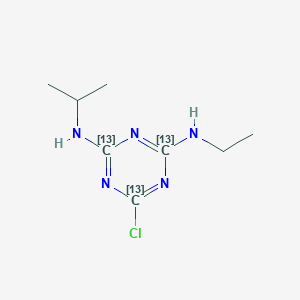
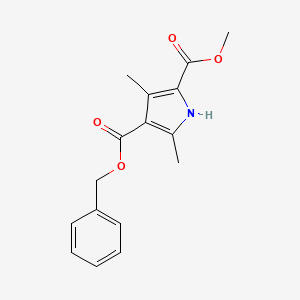
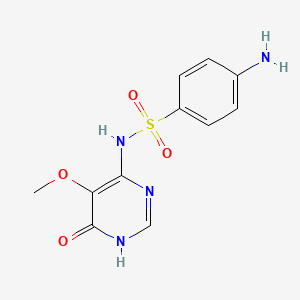
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)

